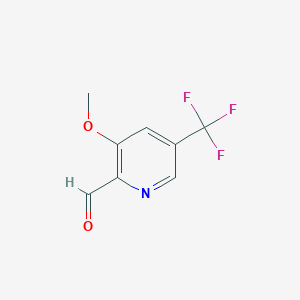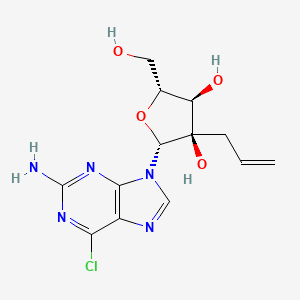
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine is a peptide compound composed of five amino acids: arginine, threonine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.
Chemical Reactions Analysis
Types of Reactions
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residues, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of oxidized arginine residues.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to cell surface receptors, initiating signaling cascades that regulate various cellular processes. For example, arginine residues can serve as precursors for nitric oxide (NO) production, which plays a crucial role in vasodilation and immune response.
Comparison with Similar Compounds
Similar Compounds
- L-Arginyl-L-lysyl-L-threonyl-L-arginyl-L-lysine
- L-Arginyl-L-arginyl-L-threonyl-L-leucyl-L-lysine
- L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-alanine
Uniqueness
L-Arginyl-L-arginyl-L-threonyl-L-arginyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple arginine residues enhances its ability to interact with negatively charged molecules, while the threonine and lysine residues contribute to its structural stability and functional versatility.
Properties
CAS No. |
647375-80-2 |
|---|---|
Molecular Formula |
C28H57N15O7 |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H57N15O7/c1-15(44)20(24(48)41-17(9-5-13-38-27(33)34)22(46)42-19(25(49)50)8-2-3-11-29)43-23(47)18(10-6-14-39-28(35)36)40-21(45)16(30)7-4-12-37-26(31)32/h15-20,44H,2-14,29-30H2,1H3,(H,40,45)(H,41,48)(H,42,46)(H,43,47)(H,49,50)(H4,31,32,37)(H4,33,34,38)(H4,35,36,39)/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
LQBJZRNRIRUVBD-HLXURNFRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)





![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)
![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)

![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)




